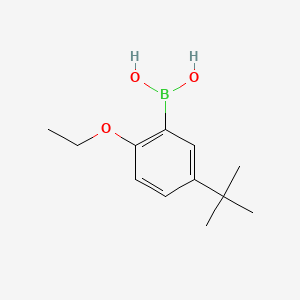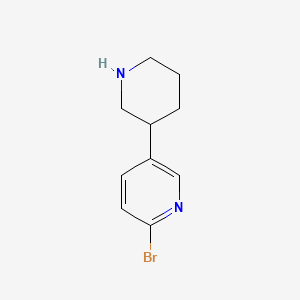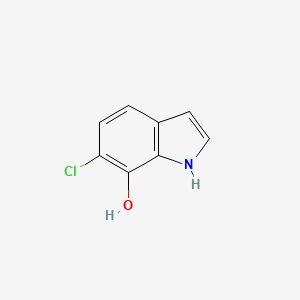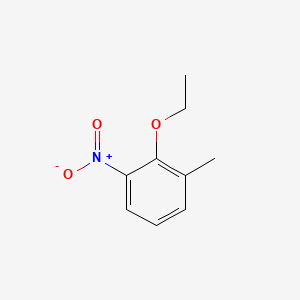
1-Aziridineethanol,nitrate(ester)(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aziridineethanol, nitrate (ester) (9CI) is a chemical compound with the molecular formula C4H8N2O3 It is known for its unique structure, which includes an aziridine ring, an ethanol group, and a nitrate ester
Métodos De Preparación
The synthesis of 1-Aziridineethanol, nitrate (ester) (9CI) typically involves the reaction of aziridine with ethylene oxide, followed by nitration. The reaction conditions must be carefully controlled to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Aziridineethanol, nitrate (ester) (9CI) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrate ester group to other functional groups.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Aziridineethanol, nitrate (ester) (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: Its unique structure makes it a candidate for drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Aziridineethanol, nitrate (ester) (9CI) involves its interaction with molecular targets through its aziridine ring and nitrate ester group. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The molecular targets and pathways are still under investigation, but they are believed to involve nucleophilic attack on the aziridine ring and redox reactions with the nitrate ester group.
Comparación Con Compuestos Similares
1-Aziridineethanol, nitrate (ester) (9CI) can be compared with other similar compounds, such as:
1-Aziridineethanol: Lacks the nitrate ester group, leading to different reactivity and applications.
Ethanol, 2-(1-aziridinyl)-: Similar structure but different functional groups, affecting its chemical behavior.
N-(2-Hydroxyethyl)aziridine: Another related compound with distinct properties.
Propiedades
IUPAC Name |
2-(aziridin-1-yl)ethyl nitrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c7-6(8)9-4-3-5-1-2-5/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCFATSLBTYAOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCO[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine](/img/structure/B573147.png)










![1-Methyl-3-[6-(methylthio)hexyl]imidazolium p-Toluenesulfonate](/img/structure/B573166.png)


